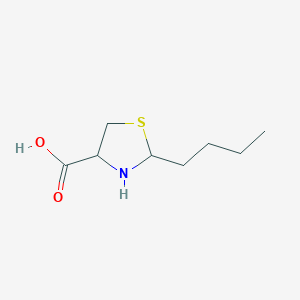
2-(4-(3,4-ジメトキシフェニル)-5-メチル-1H-ピラゾール-3-イル)-5-メトキシフェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of methoxy groups on the phenyl rings and a pyrazole core, which imparts unique chemical and biological properties
科学的研究の応用
Chemistry
In chemistry, 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further modification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core. This can be achieved by the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The next step involves the introduction of the 5-methyl group on the pyrazole ring. This can be done using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling Reactions: The final step is the coupling of the pyrazole derivative with 5-methoxyphenol. This can be achieved through a Suzuki coupling reaction using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the phenolic hydroxyl group, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents like nitric acid can introduce nitro groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
作用機序
The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with various molecular targets. The methoxy and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but a different core structure.
5-Methoxy-2-methylindole: Shares the methoxy and methyl groups but has an indole core instead of a pyrazole.
2,5-Dimethoxy-4-methylphenethylamine: Similar functional groups but a different overall structure.
Uniqueness
2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its combination of a pyrazole core with methoxy-substituted phenyl rings This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above
特性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-11-18(12-5-8-16(24-3)17(9-12)25-4)19(21-20-11)14-7-6-13(23-2)10-15(14)22/h5-10,22H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWAMZKQYCOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2562988.png)
![(E)-4-(Dimethylamino)-N-[1-(6-methoxypyridin-2-yl)propyl]but-2-enamide](/img/structure/B2562989.png)

![methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2562994.png)



![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)

